molecular formula C12H15N3O2 B11817244 N'-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide

N'-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide

Cat. No.: B11817244
M. Wt: 233.27 g/mol
InChI Key: NBQRTMKSARTJAR-UHFFFAOYSA-N
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Description

N’-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol It is known for its unique structure, which includes a piperidine ring substituted with a phenyl group, a hydroxy group, and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide typically involves the reaction of 1-phenylpiperidin-2-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired carboximidamide derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

N’-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpiperidin-2-one: A precursor in the synthesis of N’-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide.

    Hydroxylamine derivatives: Compounds with similar functional groups that exhibit comparable reactivity.

Uniqueness

N’-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

N'-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide

InChI

InChI=1S/C12H15N3O2/c13-12(14-17)9-6-7-11(16)15(8-9)10-4-2-1-3-5-10/h1-5,9,17H,6-8H2,(H2,13,14)

InChI Key

NBQRTMKSARTJAR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(CC1C(=NO)N)C2=CC=CC=C2

Origin of Product

United States

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